Cas no 744243-49-0 (2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide)
2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}acetamide
- 2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide
- 2-[(2-chloroacetyl)amino]-N-(2,3,4-trifluorophenyl)acetamide
- AKOS000117750
- Z56974898
- EN300-09335
- G38595
- 2-Chloro-n-(2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl)acetamide
- 744243-49-0
- 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide
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- Inchi: 1S/C10H8ClF3N2O2/c11-3-7(17)15-4-8(18)16-6-2-1-5(12)9(13)10(6)14/h1-2H,3-4H2,(H,15,17)(H,16,18)
- InChI Key: CFYTVQHDJRAHSH-UHFFFAOYSA-N
- SMILES: ClCC(NCC(NC1C=CC(=C(C=1F)F)F)=O)=O
Computed Properties
- Exact Mass: 280.0226397Da
- Monoisotopic Mass: 280.0226397Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 58.2Ų
2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-09335-0.05g |
2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide |
744243-49-0 | 90% | 0.05g |
$46.0 | 2023-10-28 | |
| Enamine | EN300-09335-0.1g |
2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide |
744243-49-0 | 90% | 0.1g |
$73.0 | 2023-10-28 | |
| Enamine | EN300-09335-0.25g |
2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide |
744243-49-0 | 90% | 0.25g |
$105.0 | 2023-10-28 | |
| Enamine | EN300-09335-0.5g |
2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide |
744243-49-0 | 90% | 0.5g |
$197.0 | 2023-10-28 | |
| Enamine | EN300-09335-1.0g |
2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide |
744243-49-0 | 1g |
$284.0 | 2023-04-29 | ||
| Enamine | EN300-09335-2.5g |
2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide |
744243-49-0 | 90% | 2.5g |
$558.0 | 2023-10-28 | |
| Enamine | EN300-09335-5.0g |
2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide |
744243-49-0 | 5g |
$825.0 | 2023-04-29 | ||
| Enamine | EN300-09335-10.0g |
2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide |
744243-49-0 | 10g |
$1224.0 | 2023-04-29 | ||
| A2B Chem LLC | AV24515-2.5g |
2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide |
744243-49-0 | 90% | 2.5g |
$623.00 | 2024-04-19 | |
| A2B Chem LLC | AV24515-5g |
2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide |
744243-49-0 | 90% | 5g |
$904.00 | 2024-04-19 |
2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide
Introduction to 2-Chloro-N-{(2,3,4-Trifluorophenyl)carbamoylmethyl}acetamide (CAS No. 744243-49-0)
2-Chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide, with the CAS number 744243-49-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a chloroacetamide moiety and a trifluorophenyl carbamate group. These structural features contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.
The chemical formula of 2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide is C10H7ClF3N2O3. Its molecular weight is approximately 285.61 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility properties make it suitable for use in a variety of experimental conditions, including in vitro and in vivo studies.
In recent years, 2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide has been the subject of several research studies aimed at elucidating its biological activities and potential therapeutic applications. One notable area of interest is its activity as an inhibitor of specific enzymes involved in metabolic pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a key enzyme involved in the metabolism of fatty acids. This finding suggests that it could be a valuable lead compound for the development of drugs targeting metabolic disorders such as obesity and diabetes.
Beyond its enzymatic inhibition properties, 2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide has also shown promise in other therapeutic areas. Research conducted by a team at the University of California demonstrated that this compound has anti-inflammatory effects by modulating the activity of nuclear factor-kappa B (NF-κB), a transcription factor known to play a crucial role in inflammation and immune responses. These findings indicate that it may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The safety profile of 2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide has been evaluated through various preclinical studies. Toxicity assessments have shown that it exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical development. However, as with any new drug candidate, thorough safety evaluations are essential to ensure its safe use in humans.
In conclusion, 2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide (CAS No. 744243-49-0) is a versatile compound with potential applications in multiple therapeutic areas. Its unique chemical structure and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds promise for contributing to the advancement of medicinal chemistry and pharmaceutical science.
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